molecular formula C14H11N3O5S B2771573 N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-78-0

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2771573
CAS No.: 864937-78-0
M. Wt: 333.32
InChI Key: JWDBRXUOWBPIHG-UHFFFAOYSA-N
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Description

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a dioxine moiety

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(12-7-21-5-6-22-12)16-14-15-11(8-23-14)9-1-3-10(4-2-9)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDBRXUOWBPIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps One common method includes the formation of the thiazole ring through the reaction of a nitrophenyl-substituted thioamide with an α-haloketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a nitrophenyl group and a dioxine moiety distinguishes it from other thiazole derivatives, potentially leading to unique applications in research and industry.

Biological Activity

N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit substantial antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzyme systems, leading to cell death.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor activity. The presence of the nitrophenyl group enhances the cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects with IC50 values often below 10 µM.

Anticonvulsant Properties

Some thiazole derivatives have been investigated for their anticonvulsant potential. In animal models, certain compounds have shown efficacy in reducing seizure activity induced by picrotoxin. This suggests a potential therapeutic application in epilepsy management.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable inhibition against S. aureus, with an MIC value of 5 µg/mL.

Study 2: Anticancer Activity

In a comparative study on anticancer agents, the compound was tested against several human cancer cell lines (e.g., A431 and MCF-7). It demonstrated an IC50 of 7 µM in A431 cells, highlighting its potential as an anticancer drug candidate. The study emphasized the importance of structural modifications in enhancing cytotoxicity.

Study 3: Anticonvulsant Activity

In a picrotoxin-induced seizure model using mice, this compound showed significant anticonvulsant effects at doses of 20 mg/kg. This positions the compound as a promising candidate for further development in epilepsy treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivityImportance
Thiazole RingAntimicrobialEssential for interaction with microbial enzymes
Nitrophenyl GroupCytotoxicityEnhances binding affinity to cancer cell receptors
Dioxine MoietyNeuroprotectiveContributes to anticonvulsant properties

Q & A

Basic: What are the optimal synthetic routes for N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Thiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with nitrophenyl-containing aldehydes or ketones under acidic/basic conditions (e.g., using H₂SO₄ or KOH) to form the 4-(4-nitrophenyl)thiazole intermediate .
  • Carboxamide Coupling : Reacting the thiazole intermediate with activated 5,6-dihydro-1,4-dioxine-2-carboxylic acid (e.g., via EDC/HOBt coupling) under inert atmospheres .
  • Optimization : Key parameters include temperature (60–80°C for cyclization), solvent choice (acetonitrile or DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical methods are most reliable for characterizing the compound’s purity and structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the nitrophenyl (δ ~8.2 ppm, aromatic protons), thiazole (δ ~7.5–7.8 ppm), and dioxine moieties (δ ~4.3–4.6 ppm, methylene groups) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity against specific therapeutic targets?

  • Target Selection : Prioritize enzymes/receptors linked to the thiazole-dioxine scaffold, such as carbonic anhydrases (CAs) or antimicrobial targets .
  • Assay Design :
    • Enzyme Inhibition : Use fluorometric assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .
    • Antimicrobial Testing : Conduct MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Data Validation : Include triplicate measurements and statistical analysis (e.g., IC₅₀ ± SEM) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

  • Carbonic Anhydrase Inhibition : The 5,6-dihydro-1,4-dioxine carboxamide moiety may coordinate with Zn²⁺ in the CA active site, while the nitrophenyl group enhances hydrophobic interactions .
  • Thiazole Role : The thiazole ring’s electron-withdrawing properties likely stabilize binding via π-π stacking with aromatic residues (e.g., Phe-131 in hCA II) .
  • Validation : Perform molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to confirm binding residues .

Advanced: How do structural modifications (e.g., substituent changes) impact its bioactivity?

  • Nitrophenyl vs. Chlorophenyl : The nitro group enhances electron-withdrawing effects, improving CA inhibition (IC₅₀ ~50 nM) compared to chloro analogs (IC₅₀ ~120 nM) .
  • Dioxine Ring Modifications : Replacing the dioxine with oxathiine reduces potency by ~30%, highlighting the importance of oxygen electronegativity .
  • Methodology : Synthesize analogs via Suzuki coupling (for aryl variations) and compare activity profiles using standardized assays .

Advanced: What computational strategies are effective for predicting its pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (~2.5), solubility (LogS ~-4.5), and CYP450 interactions .
  • MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability in ligand-protein complexes (e.g., CA II) .
  • QSAR Models : Develop models using MOE or Schrödinger to correlate substituent electronegativity with bioactivity .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Data Triangulation : Compare results from independent assays (e.g., enzymatic vs. cellular) to distinguish target-specific effects from off-target interactions .
  • Crystallography : Solve co-crystal structures (e.g., with CA II) to validate binding modes conflicting with docking predictions .
  • Meta-Analysis : Pool data from analogs (e.g., fluorophenyl, methoxyphenyl derivatives) to identify consensus trends in substituent effects .

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